molecular formula C6H4Br2O2 B1616068 5,6-Dibromocyclohex-2-ene-1,4-dione CAS No. 5273-61-0

5,6-Dibromocyclohex-2-ene-1,4-dione

Cat. No. B1616068
CAS RN: 5273-61-0
M. Wt: 267.9 g/mol
InChI Key: YVPSGOKCNLXUJP-UHFFFAOYSA-N
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Description

5,6-Dibromocyclohex-2-ene-1,4-dione, also known as 5,6-dibromo-1,4-cyclohexanedione, is an organic compound that has been studied for its potential applications in the field of scientific research. It is a cyclic diketone composed of two bromine atoms attached to a cyclohexane ring. It has been used in the synthesis of various compounds, and its mechanism of action has been studied for its use in medical applications.

Scientific Research Applications

Bifunctional Monomer for Toughening Polylactide

(Jing & Hillmyer, 2008) discuss the synthesis of a bifunctional monomer from lactide, which, when incorporated into poly(1,5-cyclooctadiene) and copolymerized with DL-lactide, results in novel polymeric alloys with significant improvements in toughness over poly(lactic acid) (PLA) and its binary blend.

Formal Synthesis of Platensimycin

(Zou et al., 2007) describe a formal synthesis of platensimycin through a process involving reductive alkylation and radical cyclization, demonstrating the utility of bicyclic diones in complex organic synthesis.

Generation and Reactions of Dimethylene Cyclohexene Diones

(Kanao & Oda, 1984) report on the thermal ring opening and subsequent reactions of tetrahydrobenzocyclobutene dione to produce 5,6-dimethylene-2-cyclohexene-1,4-dione, leading to polycyclic 1,4-benzoquinones through Diels-Alder reactions and dimers.

Photooxidation to Nonenolizable Cyclohex-2-ene-1,4-diones

(Meijere, Kaufmann, & Erden, 1986) explored the photooxidation of dispiro compounds to yield 1,4-endoperoxides, which upon further chemical transformation provide novel cyclohexene diones.

Regioselective Synthesis from Cyclohexenyl Uracil

(Majumdar et al., 2001) demonstrated a regioselective synthesis pathway from cyclohexenyl uracil to various heterocyclic compounds, showcasing the versatility of cyclohexene diones in heterocycle formation.

Enzymatic Asymmetric Reduction to Chiral Compounds

(Wada et al., 2003) detailed an enzymatic synthesis of a chiral cyclohexanone derivative from a cyclohexen dione, highlighting the potential of biocatalysis in the synthesis of chiral molecules.

properties

IUPAC Name

5,6-dibromocyclohex-2-ene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPSGOKCNLXUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(C(C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300857
Record name 5,6-dibromocyclohex-2-ene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dibromocyclohex-2-ene-1,4-dione

CAS RN

5273-61-0
Record name 5273-61-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-dibromocyclohex-2-ene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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